(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
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Overview
Description
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a synthetic peptide that acts as a selective antagonist for the neurokinin 1 receptor. This compound is a modified version of the naturally occurring neuropeptide Substance P, which is involved in various physiological processes, including pain transmission, inflammation, and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating neurokinin 1 receptor activity.
Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin 1 receptor, such as pain, depression, and emesis.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mechanism of Action
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the action of endogenous Substance P. This inhibition prevents the downstream signaling pathways associated with pain transmission, inflammation, and stress responses. The molecular targets include G-protein coupled receptors and associated intracellular signaling molecules .
Comparison with Similar Compounds
Similar Compounds
(D-Arg1,D-Phe5,D-Trp7,9,Leu11)-Substance P: Another modified peptide with similar receptor antagonistic properties.
(D-Arg1,D-Pro2,D-Trp7,9,Leu11)-Substance P: A variant with different amino acid substitutions for altered activity.
Uniqueness
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is unique due to its specific modifications that enhance its stability and selectivity for the neurokinin 1 receptor. These modifications make it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C67H102N20O13S |
---|---|
Molecular Weight |
1427.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)/t43-,44+,45+,46+,47+,48+,49-,50+,51-,52-,53+/m1/s1 |
InChI Key |
XHAKZELSORWGBB-OYNYBPSISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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